C4 Linker Attachment on Lenalidomide Scaffold Preserves CRBN Binding Engagement vs. C5-Substituted Analogs
Functionalization at the C4 position of the lenalidomide isoindolinone ring is a validated strategy that preserves CRBN binding, as demonstrated by the modular chemistry platform which successfully generated CRBN-recruiting PROTACs using C4-attached linkers [1]. In contrast, C5 substitutions on the phthalimide/isoindolinone core can shift CRBN-binding orientation and modulate ternary complex cooperativity, potentially altering degradation selectivity and increasing off-target neosubstrate degradation (e.g., IKZF1/3) . The target compound's C4 attachment provides a predictable exit vector that projects the linker away from the CRBN binding pocket, as established by structural studies showing the C4 region of lenalidomide is solvent-exposed in the CRBN-DDB1 complex [2].
| Evidence Dimension | CRBN binding preservation upon linker functionalization at C4 vs. C5 |
|---|---|
| Target Compound Data | C4-propanoic acid attachment on lenalidomide isoindolinone scaffold (validated by modular chemistry platform for PROTAC development) |
| Comparator Or Baseline | C5-substituted lenalidomide analogs (known to shift CRBN-binding orientation and alter ternary complex cooperativity per SAR literature) |
| Quantified Difference | Qualitative SAR distinction: C4 functionalization typically preserves CRBN binding; C5 can modulate binding orientation and neosubstrate degradation profiles. Quantitative binding data for the specific target compound not published. |
| Conditions | Structural biology (CRBN-DDB1-lenalidomide co-crystal, PDB); modular chemistry platform (Suzuki cross-coupling at C4); SAR analysis from PROTAC design literature |
Why This Matters
For PROTAC developers, the C4 exit vector provides a predictable, well-characterized geometry for linker attachment that minimizes risk of disrupting CRBN engagement, unlike C5 attachment which introduces additional SAR complexity.
- [1] Almodóvar-Rivera CM, Zhang Z, Li J, Xie H, Zhao Y, Guo L, Mannhardt MG, Tang W. A Modular Chemistry Platform for the Development of a Cereblon E3 Ligase-Based Partial PROTAC Library. Chembiochem. 2023;24(20):e202300482. doi:10.1002/cbic.202300482 View Source
- [2] Chamberlain PP, et al. Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nat Struct Mol Biol. 2014;21(9):803-809. doi:10.1038/nsmb.2874 View Source
